1-(Oxolan-2-yl)propan-1-amine
Description
1-(Oxolan-2-yl)propan-1-amine (CAS: 1602058-43-4) is an organic compound with the molecular formula C₈H₁₇NO and a molecular weight of 143.23 g/mol . Its structure consists of a propan-1-amine backbone substituted with an oxolan-2-yl (tetrahydrofuran-2-yl) group. The oxolan ring introduces stereoelectronic effects, enhancing solubility in polar solvents compared to purely aliphatic amines. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials.
Properties
IUPAC Name |
1-(oxolan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-6(8)7-4-3-5-9-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHONVBPCNYEAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296672 | |
| Record name | 2-Furanmethanamine, α-ethyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-22-4 | |
| Record name | 2-Furanmethanamine, α-ethyltetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanamine, α-ethyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Oxolan-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with a suitable amine precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-(Oxolan-2-yl)propan-1-amine often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds .
Scientific Research Applications
1-(Oxolan-2-yl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and other interactions with various biomolecules, influencing their function and activity . These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Substituents
3-(Oxan-2-yl)prop-2-en-1-amine
- Molecular Formula: C₈H₁₅NO
- Molecular Weight : 141.21 g/mol
- Key Features : Contains a six-membered oxan (tetrahydropyran) ring and a prop-2-enyl group. The unsaturated bond increases reactivity for conjugate addition or polymerization.
- Applications : Used in pharmaceuticals and material science due to its dual functionality (amine for nucleophilic reactions, alkene for crosslinking) .
Cedazuridine
Aromatic and Aliphatic Analogues
1-(2-Fluorophenyl)propan-1-amine
- Molecular Formula : C₉H₁₂FN
- Molecular Weight : 153.20 g/mol
- Key Features : Substituted with a fluorophenyl group, introducing aromatic π-π interactions and enhanced lipophilicity.
- Applications : Intermediate in synthesizing fluorinated pharmaceuticals or agrochemicals .
3-(Adamantan-1-yl)propan-1-amine
- Molecular Formula : C₁₃H₂₃N
- Molecular Weight : 193.33 g/mol
- Key Features : Bulky adamantane group increases steric hindrance and thermal stability.
- Applications: Precursor for selenium-containing compounds (e.g., isoselenocyanates) .
Stereochemical and Salt Forms
3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride
Data Table: Comparative Analysis
Research Findings and Functional Insights
Impact of Stereochemistry
- The (2S)-oxolan configuration in 3-[(2S)-Oxolan-2-yl]propan-1-amine hydrochloride demonstrates the importance of chirality in receptor binding, as seen in CNS-targeting drugs .
Biological Activity
1-(Oxolan-2-yl)propan-1-amine, also known as 3-[(2S)-oxolan-2-yl]propan-1-amine, is a compound that has garnered interest in various pharmacological contexts due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of 1-(oxolan-2-yl)propan-1-amine features a propanamine backbone with an oxolane (tetrahydrofuran) ring. The synthesis typically involves the reaction of appropriate amines with oxirane derivatives under controlled conditions to ensure high yields and purity.
The biological activity of 1-(oxolan-2-yl)propan-1-amine is largely attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. Its chiral nature allows it to fit into specific binding sites, influencing biological pathways. The compound may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and affecting neurological functions.
Pharmacological Properties
Research indicates that 1-(oxolan-2-yl)propan-1-amine exhibits significant biological activity, particularly in pharmacological contexts. Studies have shown its capacity to bind to specific targets, influencing their functionality. This aspect is crucial for understanding its pharmacodynamics and potential therapeutic applications .
Table 1: Summary of Biological Activities
Antibacterial Activity
A study investigated the antibacterial effects of various derivatives of oxolane compounds, including 1-(oxolan-2-yl)propan-1-amine. The results indicated strong antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Molecular docking studies supported these findings by demonstrating favorable binding interactions with bacterial enzymes .
Neuropharmacological Effects
In a neuropharmacological study, the compound's effects on neurotransmitter release were evaluated. It was found to enhance the release of serotonin in vitro, suggesting potential applications in treating mood disorders. Further research is needed to elucidate the precise mechanisms involved in this modulation.
Future Directions
The ongoing research into 1-(oxolan-2-yl)propan-1-amine's biological activities suggests promising avenues for therapeutic applications. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding the precise pathways through which this compound exerts its effects.
- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.
- Development of Derivatives : Exploring modifications to enhance selectivity and potency against specific targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
